molecular formula C7H11NO3 B2546161 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 1001390-60-8

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B2546161
CAS No.: 1001390-60-8
M. Wt: 157.169
InChI Key: AGWPBFFUIGQGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethylamine with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow chemistry and in-line purification .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-8-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPBFFUIGQGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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